(Methanesulfinyl)methyl (1H-indol-3-yl)acetate
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Overview
Description
(Methanesulfinyl)methyl (1H-indol-3-yl)acetate is a compound that combines the structural features of methanesulfinyl and indole derivatives Indole derivatives are significant in the field of organic chemistry due to their presence in various natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Methanesulfinyl)methyl (1H-indol-3-yl)acetate typically involves the reaction of indole derivatives with methanesulfinyl-containing reagents. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes in the presence of an acid catalyst . The reaction conditions often include refluxing in methanol with methanesulfonic acid as the catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. The choice of solvents, catalysts, and purification methods are crucial in scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
(Methanesulfinyl)methyl (1H-indol-3-yl)acetate undergoes various chemical reactions, including:
Oxidation: The methanesulfinyl group can be oxidized to methanesulfonyl derivatives.
Reduction: Reduction reactions can convert the methanesulfinyl group to a methyl group.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C-3 position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanesulfinyl group yields methanesulfonyl derivatives, while reduction yields methyl derivatives .
Scientific Research Applications
(Methanesulfinyl)methyl (1H-indol-3-yl)acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (Methanesulfinyl)methyl (1H-indol-3-yl)acetate involves its interaction with various molecular targets. The indole moiety can interact with biological receptors, enzymes, and proteins, leading to various biological effects. The methanesulfinyl group can undergo metabolic transformations, influencing the compound’s activity and bioavailability .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A naturally occurring plant hormone with similar indole structure.
Methyl (indol-3-yl)acetate: A related compound with a similar indole moiety but different functional groups.
Uniqueness
(Methanesulfinyl)methyl (1H-indol-3-yl)acetate is unique due to the presence of both methanesulfinyl and indole moieties, which confer distinct chemical and biological properties
Properties
CAS No. |
61699-17-0 |
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Molecular Formula |
C12H13NO3S |
Molecular Weight |
251.30 g/mol |
IUPAC Name |
methylsulfinylmethyl 2-(1H-indol-3-yl)acetate |
InChI |
InChI=1S/C12H13NO3S/c1-17(15)8-16-12(14)6-9-7-13-11-5-3-2-4-10(9)11/h2-5,7,13H,6,8H2,1H3 |
InChI Key |
VBZUPERIKVCHMH-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)COC(=O)CC1=CNC2=CC=CC=C21 |
Origin of Product |
United States |
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